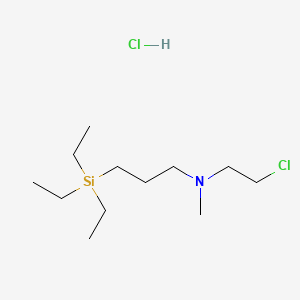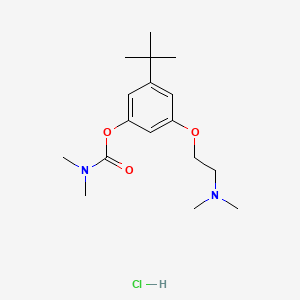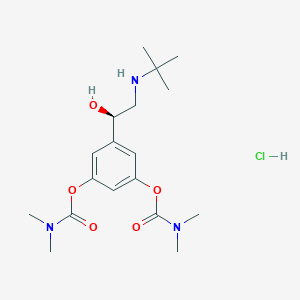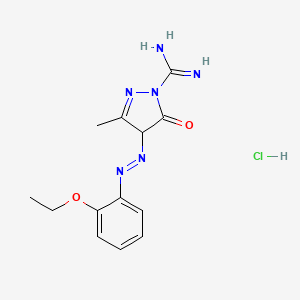
Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide is a chemical compound that belongs to the piperidine familyThe compound is characterized by the presence of a piperidine ring, a phenyl group, and an ethyl ester functional group, making it a versatile molecule for synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide typically involves the esterification of 4-phenylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and phenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenyl-4-piperidine-carboxylate
- Ethyl piperidine-4-carboxylate
- Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Uniqueness
Ethyl 4-phenyl-4-piperidine-carboxylate hydrobromide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
227470-64-6 |
|---|---|
Molecular Formula |
C14H20BrNO2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
ethyl 4-phenylpiperidine-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C14H19NO2.BrH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H |
InChI Key |
VWUBXYBLJBUKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



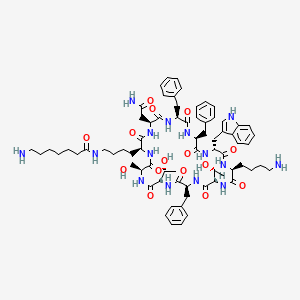
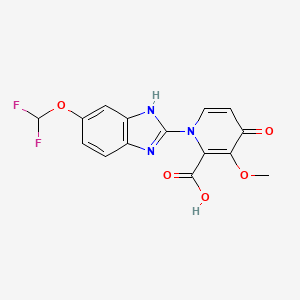
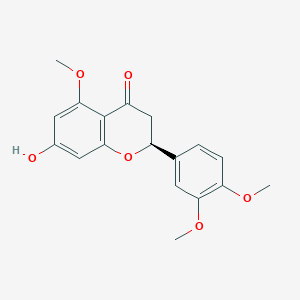
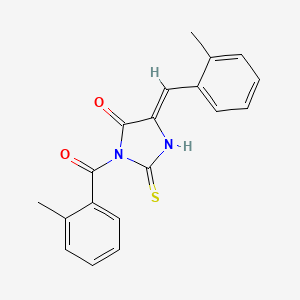
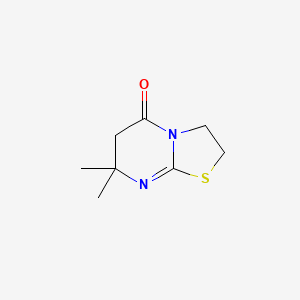
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
